2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol
Overview
Description
2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is an organic compound with the molecular formula C13H14N2O This compound is characterized by the presence of a phenol group and a pyridine ring connected via an aminomethyl linkage
Mechanism of Action
Target of Action
A structurally similar compound, n-(4-phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide, is known to target the vascular endothelial growth factor receptor 2 (vegfr2) in humans . VEGFR2 plays a crucial role in mediating the response to VEGF in angiogenesis, which is the formation of new blood vessels from pre-existing ones, a process involved in the growth of cancer cells.
Biochemical Analysis
Biochemical Properties
2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol plays a significant role in biochemical reactions due to its ability to form complexes with metal ions, particularly copper(II) ions . These complexes exhibit nuclease activity, which is crucial for DNA cleavage. The compound interacts with enzymes, proteins, and other biomolecules through coordination bonds, primarily involving the nitrogen and oxygen atoms in its structure. These interactions facilitate various biochemical processes, including catalysis and inhibition of enzymatic activities .
Cellular Effects
This compound has been shown to influence cellular processes significantly. It exhibits anti-proliferative activity against cancer cell lines, particularly bladder cancer cells . The compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. It can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS), which further enhances its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with metal ions, particularly copper(II) ions . These complexes can bind to DNA and induce strand scission through oxidative cleavage. The compound also inhibits certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term studies have shown that the compound can maintain its biochemical activity for several months when stored properly. Its effects on cellular function may diminish over time, necessitating periodic replenishment in experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes . The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. It also affects metabolite levels by altering the rates of biochemical reactions, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its affinity for metal ions, which can enhance its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with metal ions and binding proteins . The compound can localize to the nucleus, mitochondria, and other organelles, where it can modulate various cellular functions. Targeting signals and post-translational modifications may also play a role in directing the compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol typically involves the reaction of 2-pyridinecarboxaldehyde with 2-aminomethylphenol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like methanol, and the product is purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as zinc and copper.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of novel materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share a similar pyridine moiety and exhibit comparable biological activities.
Bis(pyridin-2-ylmethyl)amine: This compound also contains a pyridine ring and is used as a ligand in coordination chemistry.
Uniqueness
2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is unique due to its specific combination of a phenol group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and form stable metal complexes. This versatility makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[(pyridin-2-ylmethylamino)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-7-2-1-5-11(13)9-14-10-12-6-3-4-8-15-12/h1-8,14,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSKEROUBXANPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397989 | |
Record name | STK132507 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63671-68-1 | |
Record name | (2-Hydroxybenzyl)(2-pyridylmethyl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63671-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | STK132507 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-({[(pyridin-2-yl)methyl]amino}methyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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